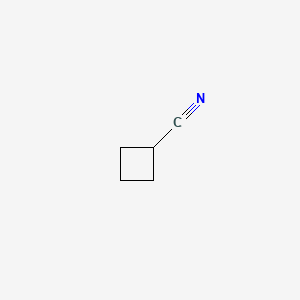
4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one (referred to as 4-FAP) is a synthetic compound with a wide range of applications in scientific research. It has been found to have a variety of biochemical and physiological effects, and is a useful tool for lab experiments. Additionally, this paper will provide a list of potential future directions for 4-FAP research.
Méthode De Synthèse Détaillée
Starting Materials
4-fluorobenzaldehyde, 2-amino-2-thiophenecarboxylic acid, ethyl acetoacetate, sodium ethoxide, hydrazine hydrate, sulfuric acid, sodium nitrite
Reaction
Step 1: Synthesis of 4-fluoro-α,β-unsaturated ester by reacting 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide., Step 2: Synthesis of 5-amino-1,3,4-thiadiazole by reacting 2-amino-2-thiophenecarboxylic acid with hydrazine hydrate in the presence of sulfuric acid., Step 3: Synthesis of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one by reacting 4-fluoro-α,β-unsaturated ester with sodium nitrite to form diazonium salt, which is then reacted with 5-amino-1,3,4-thiadiazole to form the final product.
Mécanisme D'action
4-FAP has been found to act as an inhibitor of several enzymes, including caspase-3 and caspase-7. It has also been found to bind to proteins, including the cysteine protease inhibitor cystatin C. Additionally, 4-FAP has been found to interact with DNA, and has been found to inhibit the activity of several transcription factors.
Effets Biochimiques Et Physiologiques
4-FAP has been found to have a variety of biochemical and physiological effects. In studies of cell signaling pathways, 4-FAP has been found to inhibit the activity of several transcription factors, including NF-κB and STAT3. Additionally, 4-FAP has been found to inhibit the activity of several enzymes, including caspase-3 and caspase-7. In studies of proteins, 4-FAP has been found to bind to proteins, including the cysteine protease inhibitor cystatin C.
Avantages Et Limitations Des Expériences En Laboratoire
4-FAP has several advantages for use in lab experiments. It is easy to synthesize, and is relatively inexpensive. Additionally, it has been found to have a variety of biochemical and physiological effects, making it a useful tool for studying cell signaling pathways and enzyme inhibition. However, 4-FAP also has several limitations. It has been found to bind to proteins, making it difficult to use in studies of protein structure and function. Additionally, 4-FAP has been found to interact with DNA, making it difficult to use in studies of gene expression.
Orientations Futures
There are a variety of potential future directions for 4-FAP research. One potential direction is to further investigate the biochemical and physiological effects of 4-FAP. Additionally, further research could be done to explore the potential of 4-FAP as a drug discovery and development tool. Additionally, further research could be done to explore the potential of 4-FAP as a tool for studying protein structure and function, as well as gene expression. Finally, further research could be done to explore the potential of 4-FAP as an inhibitor of various enzymes.
Applications De Recherche Scientifique
4-FAP has a variety of applications in scientific research. It has been used in studies of cell signaling pathways, as well as in studies of enzyme inhibition. Additionally, 4-FAP has been used in studies of the structure and function of proteins, as well as in drug discovery and development.
Propriétés
IUPAC Name |
4-(5-amino-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN4OS/c13-8-1-3-9(4-2-8)17-6-7(5-10(17)18)11-15-16-12(14)19-11/h1-4,7H,5-6H2,(H2,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHWOYGFCZQXON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C3=NN=C(S3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














